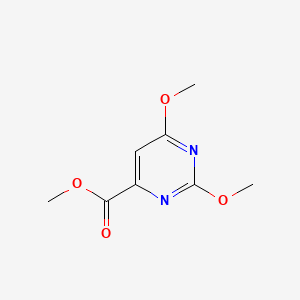
6-甲基-4,5,6,7-四氢-1,3-苯并噻唑-2-胺
描述
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H12N2S It is a derivative of benzothiazole and is characterized by the presence of a methyl group at the 6th position and an amine group at the 2nd position of the tetrahydrobenzothiazole ring
科学研究应用
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are not well-studied. Its impact on bioavailability is unknown. The compound has a molecular weight of 168.26 and a logP of 2.56 , which might influence its absorption and distribution.
生化分析
Biochemical Properties
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction between 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds .
Cellular Effects
The effects of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates .
Molecular Mechanism
At the molecular level, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with specific biomolecules, such as receptors and enzymes. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is effective without causing harm .
Metabolic Pathways
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . The interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolic processing .
Transport and Distribution
The transport and distribution of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Studies have shown that 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine within the mitochondria, for example, can influence its role in cellular energy production and apoptosis regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
相似化合物的比较
Similar Compounds
- 2-Methyl-1,3-benzothiazol-6-amine
- 6-ethyl-1,3-benzothiazol-2-amine
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
- N-ALLYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE
Uniqueness
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to the specific positioning of the methyl and amine groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQFLEIGKAIACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323953 | |
| Record name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-50-6 | |
| Record name | 7496-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)


![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)







![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)
